
5-(Brommethyl)-2,1,3-Benzoxadiazol
Übersicht
Beschreibung
5-(Bromomethyl)-2,1,3-benzoxadiazole (5-BrMe-2,1,3-BzD) is an organic compound belonging to the family of brominated benzoxadiazole derivatives. It is a colorless solid that is soluble in organic solvents and is used in a variety of scientific applications. 5-BrMe-2,1,3-BzD has been studied extensively in recent years due to its potential applications in the fields of chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Fluoreszierender Farbstoff für biologische Experimente
5-(Brommethyl)-2,1,3-Benzoxadiazol: wird als multifunktionaler Farbstoff in biologischen Experimenten eingesetzt. Er hilft Forschern, Zellstrukturen zu beobachten und zu analysieren, Biomoleküle zu verfolgen und Zellfunktionen zu bewerten. Diese Verbindung ist entscheidend für die Unterscheidung von Zelltypen, den Nachweis von Biomolekülen, die Untersuchung der Gewebpathologie und die Überwachung von Mikroorganismen .
Klinische Diagnostik
Im klinischen Umfeld erstreckt sich die Rolle dieser Verbindung auf die Diagnostik. Seine Eigenschaften als fluoreszierender Farbstoff machen ihn für eine Reihe von diagnostischen Anwendungen wertvoll, bei denen er verwendet werden kann, um Zellen und Gewebe unter einem Mikroskop zu visualisieren und so bei der Diagnose von Krankheiten zu helfen .
Textilfärbung
Das traditionelle Gebiet der Textilfärbung profitiert ebenfalls von der Verwendung von This compound. Es bietet die Möglichkeit, Stoffen leuchtende Farben zu verleihen, was für die Textilindustrie unerlässlich ist .
Funktionelle Textilverarbeitung
Aufstrebende Bereiche wie die funktionelle Textilverarbeitung nutzen diese Verbindung. Sie ist an der Herstellung von Textilien mit bestimmten Eigenschaften beteiligt, wie z. B. antimikrobiellen oder UV-Schutzgeweben, die die Funktionalität von Textilien über die reine Ästhetik hinaus verbessern .
Lebensmittelfarbstoffe
Als Farbstoff findet This compound auch in der Lebensmittelindustrie seine Anwendung. Er kann verwendet werden, um Lebensmittelprodukte zu färben und sicherzustellen, dass sie ein ansprechendes und einheitliches Aussehen haben .
Farbstoff-sensibilisierte Solarzellen
Diese Verbindung macht auch im Bereich der erneuerbaren Energien Fortschritte. In farbstoffsensibilisierten Solarzellen dient sie als Komponente, die dazu beiträgt, Licht einzufangen und in elektrische Energie umzuwandeln, was ihre Vielseitigkeit über biologische und industrielle Anwendungen hinaus zeigt .
Wirkmechanismus
Target of Action
It is known that bromomethyl compounds can interact with dna . They can crosslink and intercalate with DNA, affecting its structure and function .
Mode of Action
Bromomethyl compounds, in general, are known to interact with dna through crosslinking and intercalation . Crosslinking involves the formation of covalent bonds between the compound and DNA, which can interfere with DNA replication and transcription. Intercalation refers to the insertion of the compound between DNA base pairs, which can distort the DNA helix and inhibit its normal functions .
Biochemical Pathways
The interaction of bromomethyl compounds with dna can potentially affect various biochemical pathways related to dna replication, transcription, and repair . The disruption of these pathways can lead to cell cycle arrest, apoptosis, or changes in gene expression .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the drug’s bioavailability, efficacy, and safety . It involves the study of how the body affects a specific substance after administration .
Result of Action
These may include cell cycle arrest, apoptosis, or changes in gene expression, depending on the extent of DNA damage and the cell’s ability to repair it .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Biochemische Analyse
Biochemical Properties
5-(Bromomethyl)-2,1,3-benzoxadiazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between 5-(Bromomethyl)-2,1,3-benzoxadiazole and these enzymes often involves the formation of covalent bonds, leading to enzyme inhibition or activation depending on the specific enzyme and reaction conditions .
Additionally, 5-(Bromomethyl)-2,1,3-benzoxadiazole has been observed to interact with proteins involved in cellular signaling pathways. For instance, it can bind to kinases, thereby modulating their activity and influencing downstream signaling events . These interactions highlight the compound’s potential as a tool for studying enzyme mechanisms and protein functions.
Cellular Effects
The effects of 5-(Bromomethyl)-2,1,3-benzoxadiazole on various cell types and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cell lines, 5-(Bromomethyl)-2,1,3-benzoxadiazole can induce changes in the expression of genes involved in oxidative stress responses and apoptosis . These changes are often mediated through the compound’s interaction with transcription factors and other regulatory proteins.
Moreover, 5-(Bromomethyl)-2,1,3-benzoxadiazole can affect cellular metabolism by modulating the activity of metabolic enzymes. This can lead to alterations in metabolic flux and the levels of key metabolites, thereby impacting overall cellular homeostasis .
Molecular Mechanism
At the molecular level, 5-(Bromomethyl)-2,1,3-benzoxadiazole exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with target biomolecules, such as enzymes and proteins . This covalent binding can result in enzyme inhibition or activation, depending on the specific target and reaction conditions.
Additionally, 5-(Bromomethyl)-2,1,3-benzoxadiazole can influence gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the transcriptional activity of specific genes, thereby modulating cellular responses to various stimuli.
Temporal Effects in Laboratory Settings
The effects of 5-(Bromomethyl)-2,1,3-benzoxadiazole can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The degradation products may have different biochemical properties and can influence cellular function in distinct ways.
Long-term exposure to 5-(Bromomethyl)-2,1,3-benzoxadiazole in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and viability . These effects are often dose-dependent and can vary based on the specific experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of 5-(Bromomethyl)-2,1,3-benzoxadiazole vary with different dosages. At low doses, the compound may have minimal impact on physiological functions, while higher doses can lead to significant biochemical and cellular changes . For instance, high doses of 5-(Bromomethyl)-2,1,3-benzoxadiazole have been associated with toxic effects, including liver and kidney damage .
Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response . These findings underscore the importance of careful dosage optimization in experimental studies involving this compound.
Metabolic Pathways
5-(Bromomethyl)-2,1,3-benzoxadiazole is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites within the cell .
The interactions of 5-(Bromomethyl)-2,1,3-benzoxadiazole with cofactors and other metabolic regulators also play a role in modulating its metabolic pathways . These interactions can impact the overall metabolic profile of cells and tissues exposed to the compound.
Transport and Distribution
The transport and distribution of 5-(Bromomethyl)-2,1,3-benzoxadiazole within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments .
The localization and accumulation of 5-(Bromomethyl)-2,1,3-benzoxadiazole can influence its biochemical activity and interactions with target biomolecules . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its overall biological effects.
Subcellular Localization
The subcellular localization of 5-(Bromomethyl)-2,1,3-benzoxadiazole is a critical factor in determining its activity and function . This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression .
The subcellular distribution of 5-(Bromomethyl)-2,1,3-benzoxadiazole can also affect its interactions with other biomolecules and its overall biochemical activity . Understanding the factors that govern its localization is crucial for elucidating its mechanisms of action.
Eigenschaften
IUPAC Name |
5-(bromomethyl)-2,1,3-benzoxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJFLTNYWUEROF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370812 | |
| Record name | 5-(bromomethyl)-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32863-31-3 | |
| Record name | 5-(bromomethyl)-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(bromomethyl)-2,1,3-benzoxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



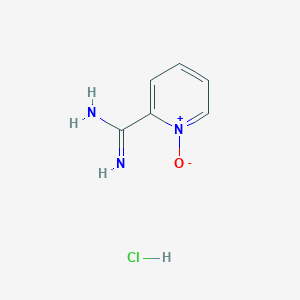
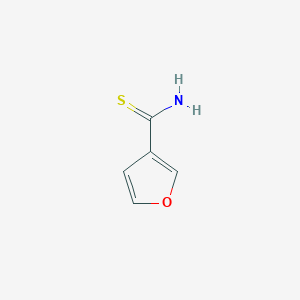
![4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline](/img/structure/B1273074.png)
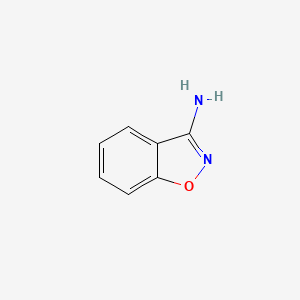
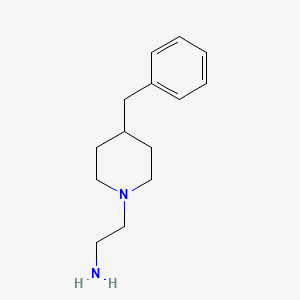

![[5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-2-thienyl]methanol](/img/structure/B1273084.png)
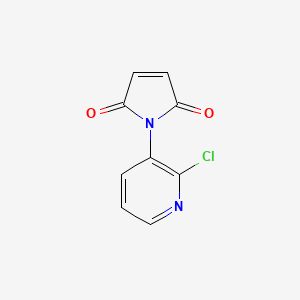
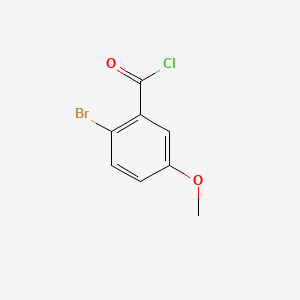
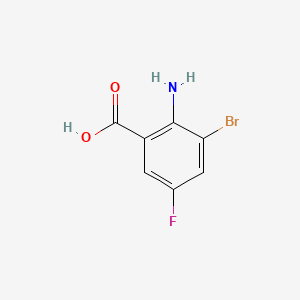
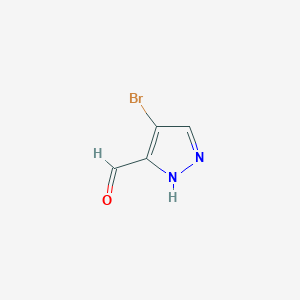
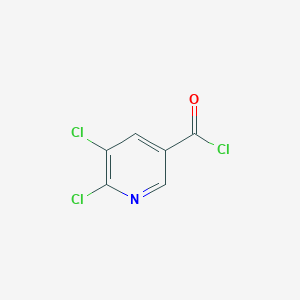
![2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273097.png)
